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molecular formula C8H10O3 B2668166 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 64197-93-9

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B2668166
M. Wt: 154.165
InChI Key: YQRNFUCDZYTUHU-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04349565

Procedure details

In a low temperature exposure unit equipped with a 125 W mercury lamp in a cooled immersion bath, stirrer and gas inlet pipe, 15 g (0.12 mole) of dimethyl maleic anhydride and 1 g (0.0054 mole) of benzophenone are dissolved in 300 ml of dichloromethane, and the solution is cooled by means of an external cooling bath with a mixture of isopropanol and dry ice to -60° to -70° C. Ethylene gas is then introduced over 1 hour and the reaction mixture is subsequently irradiated at the above temperature for 12 hours while introducing a weak flow of ethylene. The solvent is then evaporated off and the crude product is recrystallised from dichloromethane/n-hexane, affording 10 g of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride (54% of theory) in the form of white crystals with a melting point of 84°-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1=C(C)[C:4]([O:6]C1=O)=[O:5].[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])C1C=CC=CC=1.C(=O)=O.C=C>ClCCl.[Hg].C(O)(C)C>[CH3:23][C:18]12[C:10](=[O:17])[O:6][C:4](=[O:5])[C:21]1([CH3:22])[CH2:20][CH2:19]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C/C/1=C(/C(=O)OC1=O)\C
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is subsequently irradiated at the above temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallised from dichloromethane/n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC12C(CC1)(C(=O)OC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 1201.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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